molecular formula C11H14O3 B2663708 3-(Benzyloxy)-2-methylpropanoic acid CAS No. 56850-57-8

3-(Benzyloxy)-2-methylpropanoic acid

Cat. No.: B2663708
CAS No.: 56850-57-8
M. Wt: 194.23
InChI Key: PRXXYKBFWWHJGR-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a benzyloxy group attached to a propanoic acid backbone, with a methyl group at the second carbon position

Scientific Research Applications

3-(Benzyloxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-(Benzyloxy)-2-methylpropanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

While the specific future directions for 3-(Benzyloxy)-2-methylpropanoic acid are not detailed in the search results, it’s worth noting that variants of natural amino acid analogues such as benzyloxy-tyrosine are being studied for their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-methylpropanoic acid typically involves the esterification of 3-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-Hydroxy-2-methylpropanoic acid.

    Substitution: Various substituted benzyloxy derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-(Benzyloxy)propanoic acid
  • 2-(Benzyloxy)propanoic acid
  • 3-(Methoxy)propanoic acid

Comparison: 3-(Benzyloxy)-2-methylpropanoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the propanoic acid backbone. This combination can influence its reactivity and binding properties, making it distinct from other similar compounds. For example, the methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors compared to 3-(Benzyloxy)propanoic acid.

Properties

IUPAC Name

2-methyl-3-phenylmethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXXYKBFWWHJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyloxy-2-methyl-2-propene (8.1 g; 50 mmole) was dissolved in dry tetrahydrofuran (50 ml), and lM boranetetrahydrofuran solution (25 ml; 25 mmole) was dropwise added thereto with ice-cooling, followed by stirring at room temperature for 1 hour. After addition of water (4 ml) and 3M sodium hydroxide solutoin (8.5 ml; 25.5 mmole), the reaction mixture was stirred at 40° C. for 5 minutes. Then, 35 % hydrogen peroxide solution (5.1 ml; 53 mmole) was added thereto, followed by stirring at the same temperature for 1.5 hours. The reaction mixture was returned to room temperature, a saturated sodium chloride solution (100 ml) was added thereto, and the resulting mixture was extracted with ether (150 ml×3). The ether extracts were combined together, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crude 3-benzyloxy-2-methylpropanol (8.5 g). A portion (5.41 g; 30 mmole) of said crude product was dissolved in acetone (22 ml), and a Jones reagent (1.8 mmole/ml) (16.7 ml; 30 mmole) was dropwise added thereto with ice-cooling, followed by stirring for 3 hours. Insoluble materials were removed by filtration, and the filtrate was shaken with ice water (250 ml) and ethyl acetate (400 ml). The organic layer was extracted with a saturated sodium bicarbonate solution, and the extract was adjusted to pH 2 with conc. hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 3-benzyloxy-2-methylpropionic acid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Jones reagent
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

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